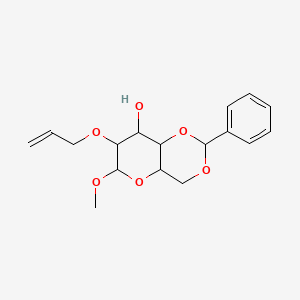

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

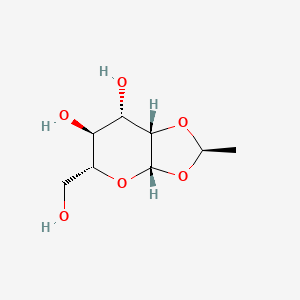

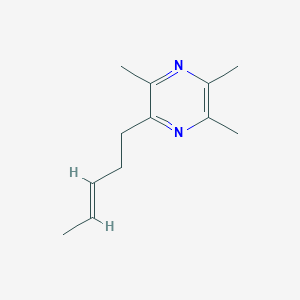

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is a complex compound with the molecular formula C17H22O6 . It has a molecular weight of 322.4 g/mol . This compound holds immense promise within the biomedical sector. Its unique molecular configuration opens up novel avenues for drug discovery, specifically for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .

Synthesis Analysis

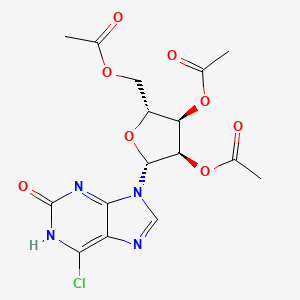

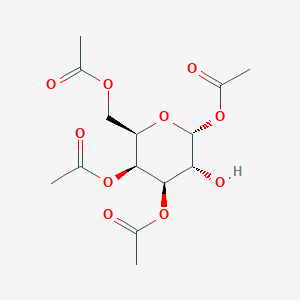

The synthesis of “Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” involves Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with tetra-O-acetyl-alpha-D-mannopyranosyl bromide . This reaction results in a 90% yield .Molecular Structure Analysis

The molecule contains a total of 47 bonds, including 25 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 5 aliphatic ethers .Chemical Reactions Analysis

The compound exhibits selectivity in the formation of 4,6-O-benzylidenes when reacted with excess benzaldehyde in the presence of an acid catalyst .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 66.4 Ų and a complexity of 383. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Carbohydrates

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is a complex carbohydrate that has been synthesized from mannose and allyl bromide . This compound is a monosaccharide with a linear structure that contains an allyl group at C2 and a benzylidene group at C4 and C6 .

Fluorination and Saccharification

This compound has been modified by fluorination and saccharification . These modifications can change the properties of the compound, potentially making it useful for different applications.

Synthesis of Oligosaccharides

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” can be used in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) linked together. They are found in many foods and can have various health benefits.

Custom Synthesis for Monosaccharides

This compound can also be used as a custom synthesis for monosaccharides . Monosaccharides are the simplest form of carbohydrates and include glucose, fructose, and galactose. They are used in various biological processes.

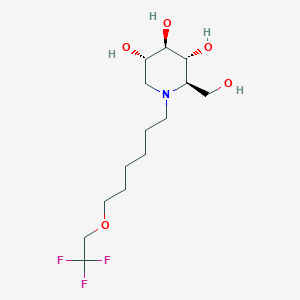

Synthesis of Iminosugars

“Methyl α-D-mannopyranoside” has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . These iminosugars can be used in the development of therapeutic agents for a variety of diseases.

Investigation of Primary Mannose Binding Sites

This compound has been used in a study to investigate the primary mannose binding site of pradimicin A . Understanding these binding sites can help in the development of new drugs and therapies.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOXWCQWDJWNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

Q & A

Q1: What is the significance of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in the synthesis of complex carbohydrates?

A1: Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a protected building block in the step-wise synthesis of oligosaccharides []. The allyl and benzylidene groups act as temporary protecting groups, allowing for selective reactions at other hydroxyl groups on the sugar molecule. This compound is specifically utilized in the synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside and related mannobiosides, which are important for understanding biological processes involving carbohydrates.

Q2: What characterization data supports the successful synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside?

A2: The abstract mentions that the compound was prepared in a 90% yield, suggesting a successful and efficient synthesis []. While the abstract doesn't provide specific spectroscopic data, it highlights that complete 1H-n.m.r. spectral assignments were obtained for the final synthesized oligosaccharides []. This implies that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were likely employed to confirm the structure and purity of the synthesized compounds, including Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside, throughout the synthesis process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)